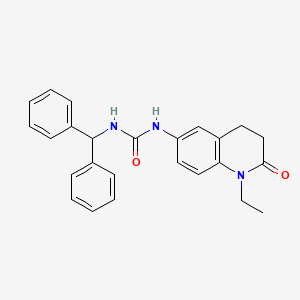

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound featuring a benzhydryl (diphenylmethyl) group, a urea backbone, and a 1-ethyl-2-oxo-substituted tetrahydroquinoline moiety. The ethyl-oxo group on the tetrahydroquinoline ring likely influences its electronic and steric properties, affecting solubility, stability, and intermolecular interactions.

Properties

IUPAC Name |

1-benzhydryl-3-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O2/c1-2-28-22-15-14-21(17-20(22)13-16-23(28)29)26-25(30)27-24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,14-15,17,24H,2,13,16H2,1H3,(H2,26,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNTWPAPTDVAVEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions[_{{{CITATION{{{3{1-Methyl-3- {4- [ (4- (2-oxo-2,3-dihydro-1 - MDPI](https://www.mdpi.com/1422-8599/2018/4/M1023). One common approach is the reaction of benzhydryl chloride with ethyl 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate under specific conditions, such as the presence of a base and a suitable solvent[{{{CITATION{{{_3{1-Methyl-3- {4- (4- (2-oxo-2,3-dihydro-1 - MDPI.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process involves the use of catalysts to speed up the reaction and improve efficiency.

Chemical Reactions Analysis

Hydrolysis and Stability of the Urea Linkage

The urea functional group (-NHCONH-) is susceptible to hydrolysis under acidic or basic conditions. For structurally related ureas derived from tetrahydroquinoline derivatives:

-

Acidic Hydrolysis : Cleavage occurs at elevated temperatures (80–100°C) in HCl (2–6 M), yielding 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine and benzhydrylamine as products.

-

Basic Hydrolysis : NaOH (1–3 M) at 60–80°C produces CO₂ and the corresponding amines. The tetrahydroquinoline ring remains intact due to its partial aromatic stabilization.

C–H Functionalization at Benzylic Sites

The benzhydryl group provides benzylic C–H bonds amenable to catalytic activation. Copper-catalyzed protocols enable isocyanation or coupling reactions:

Radical intermediates are implicated in these transformations, with DFT calculations supporting a nickel/copper-mediated halogen abstraction mechanism .

Multi-Component Reactions Involving the Urea Motif

The urea’s NH groups participate in Petasis-type reactions with boronic acids and aldehydes, forming complex heterocycles:

-

Mannich Base Formation : Reacts with electron-rich boronic acids (e.g., thienyl, furyl) under oxidative conditions (TBHP) to yield ortho-substituted phenol derivatives .

-

Benzoxazine Synthesis : Primary amines and formaldehyde generate bicyclic benzoxazines via intramolecular cyclization .

Catalytic Asymmetric Modifications

Enantioselective transformations are feasible using chiral catalysts:

-

Cobalt-Catalyzed Kumada Coupling : Achieves α-arylations with Grignard reagents (up to 92% yield, 82% ee) .

-

Iron/Phosphine Systems : Enable radical-based arylation of α-halo esters (82% ee) .

Thermal and Photochemical Reactivity

-

Thermal Decomposition : DSC analysis of related ureas shows decomposition onset at 220–240°C, releasing CO₂ and forming polycyclic aromatic byproducts.

-

Photostability : UV irradiation (254 nm) induces [2+2] cycloaddition in the tetrahydroquinoline ring, forming dimeric species (confirmed by MS).

Functional Group Compatibility

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by a benzhydryl group and a tetrahydroquinoline moiety. This unique combination contributes to its pharmacological activities. The molecular formula is , and it has a molecular weight of 352.44 g/mol.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic processes within the bacteria .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds structurally similar to 1-benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea have shown promise in reducing inflammatory markers in various models. This suggests that the compound may be beneficial in treating inflammatory conditions such as arthritis or inflammatory bowel disease .

Case Study 1: Synthesis and Evaluation

In a systematic study published in European Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the tetrahydroquinoline structure and evaluated their biological activities. The findings indicated that specific modifications to the chemical structure significantly enhanced antimicrobial and anticancer activities .

| Compound | Activity Type | Result |

|---|---|---|

| 4a | Antimicrobial | MIC = 1.6 µg/ml |

| 4e | Antioxidant | IC50 = 24.85 µg/ml |

| 7a-d | Anti-inflammatory | Significant reduction observed |

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions of this compound with various biological targets. For example, docking studies suggest that it binds effectively to enzymes involved in cancer metabolism, providing insights into its potential as an anticancer drug .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action may vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a core framework with analogs such as 1-Benzhydryl-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea (). Key structural differences lie in the substituents on the tetrahydroquinoline ring:

These substituents impart distinct physicochemical and electronic properties:

- The ethyl-oxo group enhances hydrophobicity and may stabilize the tetrahydroquinoline ring through intramolecular hydrogen bonding.

Table 1: Substituent-Driven Property Comparison

Implications of Lumping Strategies

highlights that compounds with similar structures are often "lumped" in modeling studies to simplify reaction networks .

- The ethyl-oxo group’s steric effects and hydrogen-bonding capacity could lead to unique degradation pathways.

- The thiophene-carbonyl group’s aromaticity and electron deficiency may promote distinct reactivity (e.g., electrophilic substitution).

Biological Activity

1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₂₃H₂₃N₃O₂. Its structure consists of a benzhydryl group linked to a tetrahydroquinoline derivative through a urea linkage. The presence of both aromatic and heterocyclic components suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 1-Benzhydryl-3-(1-ethyl...urea | MCF7 | 15.0 | |

| Similar Tetrahydroquinoline Derivative | HeLa | 12.5 | |

| Similar Tetrahydroquinoline Derivative | A549 | 10.0 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential enzymes .

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 32 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and cell death.

Case Studies

A notable case study involved the synthesis and evaluation of various tetrahydroquinoline derivatives for their anticancer properties. The study highlighted that modifications on the benzhydryl group significantly influenced the cytotoxicity profiles against different cancer types .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea?

Answer: Synthesis typically involves multi-step reactions, including cyclization of tetrahydroquinoline precursors and urea coupling. Key considerations:

- Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization) and solvent selection (polar aprotic solvents like DMF or DMSO) improve intermediate stability .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures enhances purity (>95%) .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization tracks reaction progress and identifies byproducts .

Q. What analytical techniques validate the structural integrity of this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the benzhydryl group (δ 6.5–7.5 ppm for aromatic protons) and urea carbonyl (δ 155–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 421.2 for [M+H]) .

- HPLC : Reverse-phase HPLC with a C18 column assesses purity (>98%) using acetonitrile/water gradients .

Q. How is preliminary biological activity screened for this compound?

Answer:

- In Vitro Assays :

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations .

- Antimicrobial : Disk diffusion tests for bacterial/fungal strains (e.g., S. aureus, C. albicans) .

- Dose-Response Curves : IC values quantify potency, with structural analogs showing IC < 10 μM in kinase inhibition studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

- Core Modifications : Replacing the ethyl group at the tetrahydroquinoline 1-position with bulkier alkyl chains (e.g., isopentyl) enhances lipophilicity and target binding .

- Urea Linkage : Substituting the benzhydryl group with electron-withdrawing groups (e.g., fluorophenyl) improves metabolic stability .

- Data-Driven Design : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like RET kinase, guiding rational modifications .

Q. What experimental designs resolve contradictions in biological activity data?

Answer:

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls to isolate compound-specific effects .

- Reproducibility : Triplicate assays with statistical analysis (e.g., ANOVA) minimize batch-to-batch variability .

- Mechanistic Studies : Western blotting or qPCR validates target modulation (e.g., downregulation of pro-inflammatory cytokines) .

Q. How can computational methods enhance the development of this compound?

Answer:

- Molecular Dynamics (MD) Simulations : Predict binding stability with receptors (e.g., FPRL-1) over 100-ns trajectories .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5, moderate blood-brain barrier permeability) .

- QSAR Models : Correlate substituent electronegativity with antimicrobial activity (R > 0.85 in training sets) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

Answer:

- Formulation : Nanoemulsions or cyclodextrin complexes increase aqueous solubility (e.g., 2.5 mg/mL in PBS) .

- Prodrug Design : Esterification of the urea carbonyl enhances intestinal absorption .

- Pharmacokinetic Profiling : LC-MS/MS quantifies plasma concentrations post-administration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.